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Introduction and Biological Context

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that inhibits protein

synthesis by binding to the 30S ribosomal subunit, causing mistranslation and inhibition of subunit assembly

[1] [2]. This antibiotic features a unique spirocyclic ortho-δ-lactone moiety connecting an aminoheptose

derivative of galactose with a pseudodisaccharide derived from D-talose and N-methyl-2-deoxystreptamine

[3]. The biosynthetic pathway of hygromycin B requires precise structural modifications of sugar

precursors, with the C2′-epimerization of a D-galactose residue to D-talose representing a crucial

biochemical step that enables subsequent oxidative cyclization catalyzed by the α-ketoglutarate dependent

nonheme iron oxygenase HygX [3] [4].

The HygY enzyme, encoded within the hyg gene cluster of Streptomyces hygroscopicus, has been identified

as a twitch radical SAM epimerase responsible for catalyzing this essential C2′-epimerization reaction [3]

[4] [5]. Radical SAM enzymes constitute a vast superfamily of enzymes that utilize a catalytic [Fe₄S₄]

cluster to generate 5′-deoxyadenosyl radicals through reductive cleavage of S-adenosylmethionine (SAM),

initiating diverse radical-mediated transformations [3] [6]. The "twitch" subgroup, to which HygY belongs,

is characterized by the presence of auxiliary [Fe₄S₄] clusters that facilitate more complex oxidative

transformations, though interestingly, HygY catalyzes a redox-neutral epimerization rather than an oxidation

[3]. This enzyme specifically acts on the biosynthetic intermediate galacamine (7), converting it to talamine
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(8) through a radical-based mechanism that results in the inversion of configuration at the C2′ carbon center

[3].

Catalytic Mechanism of HygY

Fundamental Reaction and Key Residues

HygY catalyzes the C2′-epimerization of galacamine to talamine, a remarkable transformation that

proceeds with incorporation of a single solvent hydron into the talamine product [3]. This epimerization is

facilitated by the catalytic cysteine-183 residue, which serves as a hydrogen atom donor during the reaction

mechanism [3]. Mutation studies have demonstrated that replacing cysteine-183 with alanine (C183A)

fundamentally alters the enzyme's activity, converting HygY from a C2′-epimerase to a C2′-dehydrogenase

with comparable efficiency [3]. This dramatic shift in function highlights the critical importance of this

residue in determining the fate of radical intermediates within the active site and represents a fascinating

example of how single amino acid changes can redirect enzymatic catalysis between redox-neutral and

oxidative transformations.

The epimerization mechanism exemplifies how redox-neutral transformations can occur within the

SPASM/twitch radical SAM enzyme family, which more commonly catalyze oxidative reactions [3]. In

contrast to oxidative transformations where SAM serves as a two-electron oxidant and the auxiliary clusters

participate in oxidizing the product radical, the redox-neutral epimerization results in net reduction of SAM

by an adventitious reductant such as sodium dithionite (Na₂S₂O₄), making these reactions effectively

irreversible [3]. The discovery that removal of the cysteinyl reductant can lead to oxidative decomposition of

the substrate in some related enzymes suggests that the fate of the product radical is tightly coupled to the

relative availability of local oxidants versus reductants within the active site environment [3].

Detailed Mechanistic Pathway

Table 1: Key intermediates in HygY catalytic mechanism
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Intermediate Chemical Description Role in Catalytic Cycle

SAM S-adenosylmethionine Substrate for reductive cleavage to generate
5′-dA•

[Fe₄S₄]¹⁺ cluster Reduced iron-sulfur cluster Electron donor for SAM reductive cleavage

5′-dA• 5′-deoxyadenosyl radical Radical initiator that abstracts H from

substrate

Galacamine C2′ radical Substrate radical

intermediate

Central species for subsequent

transformation

Cysteine-183 thiyl
radical

Cys183 radical species Hydrogen atom donor for reductive

quenching

The catalytic cycle begins with reductive cleavage of SAM by the reduced [Fe₄S₄]¹⁺ cluster, generating a

5′-deoxyadenosyl radical (5′-dA•) [3] [6]. This primary radical then abstracts a hydrogen atom from the C2′

position of galacamine, generating a substrate radical intermediate and 5′-deoxyadenosine (5′-dA) [3]. The

galactose-derived substrate radical undergoes rearrangement facilitated by the enzyme's active site

architecture. In the wild-type enzyme, cysteine-183 donates a hydrogen atom to the opposite face of the

substrate radical, resulting in net inversion of configuration at C2′ and formation of talamine [3]. This

reductive quenching yields a thiyl radical on cysteine-183, which must subsequently be reduced to complete

the catalytic cycle.

In the C183A mutant, the absence of the cysteine thiol group eliminates this hydrogen atom donation

pathway. Consequently, the substrate radical intermediate undergoes alternative processing, resulting in

dehydrogenation rather than epimerization [3]. This latent dehydrogenase activity produces 2′-keto-

galacamine instead of talamine, demonstrating how the availability of specific hydrogen atom donors can

dictate the outcome of radical-mediated transformations in twitch radical SAM enzymes [3]. The precise

mechanism by which the cysteine-183 thiyl radical is reduced back to the thiol in the wild-type enzyme

remains an area of active investigation, though it likely involves electron transfer through the auxiliary

[Fe₄S₄] clusters or directly from the reduced catalytic cluster.
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Figure 1: HygY catalytic mechanism for C2′-epimerization. The reduced [Fe₄S₄] cluster facilitates SAM

reductive cleavage, generating 5′-dA• that initiates radical chemistry on substrate.

Structural Characterization of HygY

Iron-Sulfur Cluster Composition

HygY coordinates multiple iron-sulfur clusters that are essential for its catalytic activity and place it within

the twitch radical SAM subgroup. Biochemical and spectroscopic analyses reveal that HygY binds two

[Fe₄S₄] clusters per monomer - one catalytic cluster associated with the radical SAM chemistry and one

auxiliary cluster characteristic of twitch enzymes [3]. Iron and sulfide content analyses of reconstituted wild-

type HygY indicate approximately 7.4 ± 0.4 mol iron and 7.1 ± 0.7 mol sulfide per mole of HygY monomer,

consistent with the presence of two [Fe₄S₄] clusters [3].

The catalytic [Fe₄S₄] cluster is coordinated by the characteristic radical SAM CX₃CX₂C motif (residues

C24, C28, and C31 in HygY) [3]. This cluster is responsible for the reductive cleavage of SAM to generate
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the 5′-deoxyadenosyl radical. When these cysteine residues are mutated to alanine (C24A/C28A/C31A,

creating Δcat-HygY), the resulting protein retains a brown color and UV-vis absorbance at 420 nm after

reconstitution, but with significantly reduced iron and sulfide content (4.9 ± 0.5 and 3.4 ± 0.7 mol per mole

monomer, respectively) [3]. This confirms that the auxiliary cluster remains intact in this mutant while the

catalytic cluster is disrupted.

The auxiliary [Fe₄S₄] cluster is proposed to be ligated by residues C175, C194, C240, and C243 based on

sequence alignment with the radical SAM dehydrogenase BtrN [3]. This auxiliary cluster is believed to play

a role in redox handling during the catalytic cycle, potentially involved in the re-reduction of the cysteine-

183 thiyl radical after hydrogen atom donation to the substrate radical in the wild-type enzyme, or in the

oxidation of the substrate radical in the C183A dehydrogenase mutant.

Spectroscopic Features and Domain Architecture

Electron paramagnetic resonance (EPR) spectroscopy of reduced wild-type HygY reveals spectra

consistent with the presence of two reduced [Fe₄S₄] clusters per monomer [3]. The spectrum can be

simulated using two anisotropic signals with similar intensity and principle g-values of (2.03, 1.92, 1.89) and

(2.05, 1.92, 1.90) [3]. The signal at (2.03, 1.92, 1.89) is assigned to the catalytic [Fe₄S₄] cluster, while the

signal at (2.05, 1.92, 1.90) is assigned to the auxiliary cluster [3]. The Δcat-HygY triple mutant exhibits a

similar but less intense EPR spectrum, with the signal corresponding to the auxiliary cluster remaining

detectable [3].

Table 2: HygY structural features and their characteristics

Structural Feature Characteristics Proposed Function

Catalytic [Fe₄S₄]
cluster

Coordinated by C24, C28, C31; g-values
(2.03, 1.92, 1.89)

SAM reductive cleavage to
generate 5′-dA•

Auxiliary [Fe₄S₄]
cluster

Ligated by C175, C194, C240, C243; g-
values (2.05, 1.92, 1.90)

Redox handling of radical
intermediates

Cysteine-183
residue

Located near substrate binding site Hydrogen atom donor for
reductive quenching
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Structural Feature Characteristics Proposed Function

Partial TIM barrel
fold

Characteristic of radical SAM enzymes Scaffold for active site
organization

While a crystal structure of HygY is not yet available, based on its classification as a radical SAM enzyme

and sequence homology with characterized family members, HygY likely adopts the characteristic partial

TIM barrel fold common to radical SAM enzymes [6]. This fold provides the structural scaffold for

coordinating the catalytic [Fe₄S₄] cluster and binding SAM in the characteristic bidentate fashion via the

amino and carboxylate groups [6]. The auxiliary [Fe₄S₄] cluster is likely positioned to facilitate electron

transfer processes during catalysis, and cysteine-183 is positioned in the active site in proximity to the

substrate C2′ position to allow for efficient hydrogen atom transfer.

Experimental Approaches for Studying HygY

Enzyme Expression, Purification and Reconstitution

The study of HygY biochemistry requires careful attention to its oxygen-sensitive iron-sulfur clusters. The

standard protocol involves heterologous expression of the hygY gene from S. hygroscopicus in E. coli as an

N-His₆/C-twin-strep doubly tagged protein [3]. Following aerobic purification, the [Fe₄S₄] clusters are

reconstituted anaerobically to counter any partial cluster decomposition that may have occurred during

aerobic purification [3]. This reconstitution is typically performed using Fe(NH₄)₂(SO₄)₂ and Na₂S in

appropriate buffers under anaerobic conditions [3].

Successful reconstitution is indicated by the development of a brown color and the appearance of a

characteristic UV/vis absorption shoulder at 420 nm, which is indicative of [Fe₄S₄] clusters [3]. The

reconstituted enzyme can then be concentrated to working concentrations (typically 250 μM for EPR studies)

under anaerobic conditions for biochemical and biophysical characterization [3]. For activity assays, the

enzyme is typically reduced with sodium dithionite (Na₂S₂O₄) shortly before use to ensure the [Fe₄S₄]

clusters are in the reduced [Fe₄S₄]¹⁺ state necessary for SAM reductive cleavage.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11878213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11878213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8611816/
https://www.smolecule.com/products/s564960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Activity Assays and Product Characterization

Enzymatic activity assays for HygY are performed under strictly anaerobic conditions in buffer systems

such as 25 mM HEPES at pH 7.4 [3]. Standard reaction mixtures contain reconstituted HygY (typically 25

μM), galacamine substrate (250 μM), SAM (500 μM), and sodium dithionite (500 μM) as a reductant [3].

Reactions are typically incubated for several hours (e.g., 12 hours) to allow for sufficient product formation

for detection and characterization.

Detection and characterization of HygY activity initially presented challenges because galacamine and

talamine are not readily separable by standard LC-MS methods due to their nearly identical

chromatographic properties and identical masses [3]. This problem was overcome through chemical

derivatization approaches using benzyl chloroformate or acetic anhydride to produce derivatives that are

cleanly separable by LC-MS [3]. Additionally, assays performed in deuterated solvent (D₂O) demonstrated

incorporation of a single deuterium atom into the product (calculated m/z for C₁₂H₂₃DN₂O₈ [M + H]⁺,

326.1674; observed, 326.1612), confirming the incorporation of a single solvent hydron during epimerization

[3].
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Figure 2: Experimental workflow for HygY characterization, from gene cloning to biochemical analysis.
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Spectroscopic and Mutagenesis Approaches

EPR spectroscopy provides crucial insights into the electronic structure and redox states of HygY's iron-

sulfur clusters [3]. For EPR analysis, reconstituted HygY is concentrated to approximately 250 μM, reduced

with 2.5 mM sodium dithionite for 5 minutes, and then rapidly frozen in cryogenic isopentane before storage

in liquid nitrogen [3]. Spectra are typically collected at low temperatures (e.g., 10 K) to resolve the subtle

differences between the catalytic and auxiliary clusters.

Site-directed mutagenesis has been instrumental in elucidating the roles of specific residues in HygY

catalysis [3]. As mentioned previously, mutation of the catalytic cysteines (C24A/C28A/C31A) disrupts the

catalytic cluster and abolishes SAM cleavage activity [3]. Most remarkably, the C183A mutation converts

the enzyme from an epimerase to a dehydrogenase, providing key mechanistic insights [3]. In vivo, mutation

of Cys31 (part of the catalytic cluster coordination motif) abolishes hygromycin B production and leads to

accumulation of 3-N-methylgalacamine and trace levels of galacamine [3].

Biological Implications and Evolutionary Relationships

Latent Dehydrogenase Activity and Evolutionary Significance

The discovery that HygY possesses latent dehydrogenase activity revealed upon mutation of cysteine-183

provides fascinating insights into the evolutionary relationships between different radical SAM enzymes [3].

This observation suggests that relatively minor changes in active site architecture - such as the presence or

absence of a specific hydrogen atom donor - can fundamentally alter the outcome of radical-mediated

transformations [3]. The fact that HygY can be converted from a redox-neutral epimerase to an oxidative

dehydrogenase with comparable efficiency suggests that the ancestral enzyme might have been capable of

both activities, with specialization occurring through subsequent evolutionary refinement.

This mechanistic plasticity has important implications for enzyme engineering and evolution. The ability to

interconvert between epimerase and dehydrogenase activities through single amino acid changes suggests

that nature may exploit such transitions in the evolution of new enzymatic functions [3]. This is particularly

relevant for the SPASM/twitch radical SAM enzymes, which display remarkable functional diversity despite

common structural and mechanistic themes. The relative ease with which HygY's function can be altered
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suggests that the evolutionary barrier between redox-neutral and oxidative transformations in this enzyme

class may be surprisingly low.

Relationship to Other Twitch Radical SAM Enzymes

HygY shares significant sequence and likely structural homology with other twitch radical SAM enzymes,

particularly SpeY from the spectinomycin biosynthetic pathway [7]. Interestingly, while HygY contains

cysteine-183 that facilitates its epimerase activity, SpeY naturally contains a serine residue at the equivalent

position (serine-183) and functions as a dehydrogenase [7]. This natural variation mirrors the experimental

conversion of HygY from epimerase to dehydrogenase via the C183A mutation and provides compelling

evidence for the evolutionary significance of this residue in determining catalytic function [3] [7].

Phylogenetic analysis suggests a relatively recent evolutionary branching of putative twitch radical SAM

epimerases bearing homologous cysteine residues to generate the SpeY clade of enzymes [7]. This

evolutionary relationship highlights how functional diversification within enzyme families can occur through

targeted changes at key positions that control the fate of radical intermediates. The comparison between

HygY and SpeY provides a natural example of the same functional interconversion that was demonstrated

experimentally through site-directed mutagenesis.

Applications in Biotechnology and Drug Development

The unique properties and mechanisms of HygY and related radical SAM epimerases offer several potential

applications in biotechnology and pharmaceutical development. The ability to epimerize specific carbon

centers in complex sugar structures through radical-mediated mechanisms provides a potentially valuable

tool for the synthesis of novel aminoglycoside antibiotics or for the diversification of existing natural product

scaffolds. The latent dehydrogenase activity also presents opportunities for developing enzymatic methods

for selective dehydrogenation of hydroxyl groups in sugar moieties.

Furthermore, understanding HygY's role in hygromycin B biosynthesis opens possibilities for

bioengineering approaches to produce novel antibiotics or to modify the hygromycin B structure to

improve its pharmacological properties or overcome resistance mechanisms. The CRISPR-Cas9-associated

base editing and site-specific recombination system developed for studying the hygromycin B biosynthetic
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gene cluster provides a powerful tool for such engineering efforts [4] [5]. Additionally, the insights gained

from HygY's mechanism may inform the development of inhibitors that specifically target radical SAM

enzymes in pathogenic organisms.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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